molecular formula C5H13NO B1352288 (R)-2-Aminopentan-1-ol CAS No. 80696-30-6

(R)-2-Aminopentan-1-ol

Cat. No.: B1352288
CAS No.: 80696-30-6
M. Wt: 103.16 g/mol
InChI Key: ULAXUFGARZZKTK-RXMQYKEDSA-N
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Description

®-2-Aminopentan-1-ol is an organic compound with the molecular formula C5H13NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentane backbone. The ®-configuration indicates the specific spatial arrangement of these groups around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Aminopentan-1-ol typically involves the reduction of the corresponding amino ketone or the reductive amination of the corresponding aldehyde. One common method is the reduction of ®-2-Aminopentan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods: In an industrial setting, ®-2-Aminopentan-1-ol can be produced through catalytic hydrogenation of the corresponding nitrile or oxime. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction.

Types of Reactions:

    Oxidation: ®-2-Aminopentan-1-ol can undergo oxidation reactions to form the corresponding amino ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding amine or alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group in ®-2-Aminopentan-1-ol can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acid chlorides

Major Products Formed:

    Oxidation: ®-2-Aminopentan-1-one, ®-2-Aminopentanal

    Reduction: ®-2-Aminopentane, ®-2-Pentanol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

®-2-Aminopentan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: ®-2-Aminopentan-1-ol is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs.

    Industry: It is employed in the production of fine chemicals, agrochemicals, and as a precursor in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of ®-2-Aminopentan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes, influence signal transduction pathways, and affect cellular processes.

Comparison with Similar Compounds

  • (S)-2-Aminopentan-1-ol
  • 2-Aminohexan-1-ol
  • 2-Aminobutan-1-ol

Comparison: ®-2-Aminopentan-1-ol is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity, interaction with biological targets, and overall efficacy in various applications. Compared to its (S)-enantiomer, ®-2-Aminopentan-1-ol may exhibit different pharmacological and biochemical properties, making it valuable for specific research and industrial purposes.

Properties

IUPAC Name

(2R)-2-aminopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAXUFGARZZKTK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80696-30-6
Record name (R)-(-)-2-Amino-1-pentanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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